molecular formula C11H10N4O B2660256 N-(Cyanomethyl)-2-indazol-2-ylacetamide CAS No. 2249059-44-5

N-(Cyanomethyl)-2-indazol-2-ylacetamide

Cat. No.: B2660256
CAS No.: 2249059-44-5
M. Wt: 214.228
InChI Key: IRDRROHKVYWDEE-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-indazol-2-ylacetamide: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the cyanomethyl group and the indazole moiety in this compound makes it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-indazol-2-ylacetamide typically involves the reaction of 2-indazolecarboxylic acid with cyanomethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-2-indazol-2-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-indazol-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(Cyanomethyl)-2-indazol-2-ylacetamide is unique due to the presence of the indazole moiety, which imparts distinct biological activities and synthetic versatility. The combination of the cyanomethyl group and the indazole ring makes it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

N-(cyanomethyl)-2-indazol-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-5-6-13-11(16)8-15-7-9-3-1-2-4-10(9)14-15/h1-4,7H,6,8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDRROHKVYWDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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